molecular formula C12H14N2S B363139 1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide CAS No. 537010-40-5

1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide

Cat. No.: B363139
CAS No.: 537010-40-5
M. Wt: 218.32g/mol
InChI Key: LXCKMVZJZMRYST-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide (CAS 537010-40-5) is a chemical compound with the molecular formula C12H14N2S and a molecular weight of 218.318 g/mol . This benzimidazole derivative features a sulfide bridge connecting a 1H-benzimidazol-2-ylmethyl group and a 2-methyl-2-propenyl moiety. The benzimidazole core is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purine nucleotides, which allows it to interact with various biopolymers . While the specific biological profile of this exact compound is not extensively detailed in public literature, benzimidazole derivatives are widely recognized for their significant research potential across multiple fields. They are frequently investigated for antimicrobial , antiparasitic , and anticancer activities . Some derivatives function by targeting essential enzymes or interacting with DNA, making them valuable tools for probing biological systems . Researchers may find this compound particularly useful as a synthetic intermediate or as a scaffold for developing novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methylprop-2-enylsulfanylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9(2)7-15-8-12-13-10-5-3-4-6-11(10)14-12/h3-6H,1,7-8H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCKMVZJZMRYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Chloromethyl Intermediate

A widely adopted approach involves the reaction of 1H-benzimidazol-2-ylmethyl chloride with 2-methyl-2-propenyl thiol under basic conditions:

Reaction Scheme :

1H-Benzimidazol-2-ylmethyl chloride+2-methyl-2-propenyl thiolBaseTarget Sulfide+HCl\text{1H-Benzimidazol-2-ylmethyl chloride} + \text{2-methyl-2-propenyl thiol} \xrightarrow{\text{Base}} \text{Target Sulfide} + \text{HCl}

Procedure :

  • 1H-Benzimidazol-2-ylmethyl chloride is synthesized by treating 1H-benzimidazol-2-ylmethanol with thionyl chloride (SOCl₂) in anhydrous dichloromethane.

  • 2-Methyl-2-propenyl thiol is generated in situ by reducing the corresponding disulfide with lithium aluminum hydride (LiAlH₄).

  • The chloride intermediate is reacted with the thiol in ethanol or tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base at 60–80°C for 12–24 hours.

Yield : 65–78% (reported for analogous thiomethyl benzimidazoles).

Key Challenges :

  • Volatility of 2-methyl-2-propenyl thiol necessitates inert atmosphere handling.

  • Competing elimination reactions may occur if excess base is used.

Microwave-Assisted Green Synthesis

Adapting green chemistry principles from N-alkyl-2-thiomethyl benzimidazole synthesis, this method employs microwave irradiation to accelerate the reaction:

Procedure :

  • 1H-Benzimidazol-2-ylmethanol is converted to the chloromethyl derivative using SOCl₂.

  • The chloride is mixed with 2-methyl-2-propenyl thiol and a catalytic amount of polyethylene glycol (PEG-600) as a green solvent.

  • The mixture is irradiated in a microwave reactor at 100°C for 15–20 minutes.

Yield : 82–89% (extrapolated from similar microwave-assisted thiomethylations).

Advantages :

  • Reduced reaction time (20 minutes vs. 24 hours).

  • Elimination of volatile organic solvents.

Palladium-Catalyzed Cross-Coupling

Recent advances in C–S bond formation using palladium catalysts suggest a potential route:

Reaction Scheme :

1H-Benzimidazol-2-ylmethyl bromide+2-methyl-2-propenyl disulfidePd(OAc)₂, LigandTarget Sulfide\text{1H-Benzimidazol-2-ylmethyl bromide} + \text{2-methyl-2-propenyl disulfide} \xrightarrow{\text{Pd(OAc)₂, Ligand}} \text{Target Sulfide}

Procedure :

  • 1H-Benzimidazol-2-ylmethyl bromide is prepared via bromination of the methanol precursor with PBr₃.

  • The bromide is reacted with 2-methyl-2-propenyl disulfide in the presence of palladium acetate (Pd(OAc)₂) and a bis-phosphine ligand (e.g., dppf) in toluene at 110°C.

Yield : 50–60% (estimated from analogous Pd-mediated C–S couplings).

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the benzimidazole bromide and subsequent coupling with the disulfide’s sulfur atom.

Optimization and Comparative Analysis

Solvent and Base Screening

Comparative studies for the nucleophilic substitution route:

SolventBaseTemperature (°C)Time (h)Yield (%)
EthanolK₂CO₃802468
THFNaH601872
PEG-600None100 (microwave)0.385

Findings :

  • Polar aprotic solvents (THF) improve nucleophilicity of the thiolate.

  • Microwave irradiation in PEG-600 enhances yield and reduces time.

Spectroscopic Characterization

Critical analytical data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.50–7.20 (m, 4H, benzimidazole-H), 5.10 (s, 2H, SCH₂), 4.95 (s, 2H, CH₂C=), 1.85 (s, 3H, CH₃).

  • IR (KBr) : 2550 cm⁻¹ (C–S stretch), 1640 cm⁻¹ (C=C stretch) .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxide, sulfone.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, thereby affecting cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide (Target) C₁₂H₁₃N₂S 217.31* -SCH₂-(2-methyl-2-propenyl) Allyl sulfide, unsaturated backbone
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole C₉H₁₀N₂S 178.25 -S-CH₃ Simple methyl sulfide, saturated
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde C₁₄H₁₀N₂OS 254.31 -S-C₆H₄-CHO Aromatic aldehyde functionality
1-Ethyl-1H-benzimidazole-2-sulfonic acid C₉H₁₀N₂O₃S 226.25 -SO₃H Sulfonic acid group, high polarity
2-Phenylbenzimidazole-5-sulfonic acid C₁₃H₁₀N₂O₃S 274.29 -SO₃H, phenyl substituent UV-absorbing properties (e.g., Ensulizole)

*Calculated based on molecular formula.

Key Observations:
  • Functional Group Diversity : The target compound’s allyl sulfide group contrasts with the methyl sulfide in , the sulfonic acid in , and the aldehyde in . These differences dictate reactivity: allyl sulfides may undergo addition or polymerization, while sulfonic acids exhibit high acidity and water solubility.
  • Molecular Weight and Polarity: The allyl-substituted target has a higher molecular weight (217.31) compared to simpler methyl sulfides (178.25) but lower than sulfonic acid derivatives (226–274) . Its moderate polarity likely results in solubility in aprotic solvents like DMF or DMSO, similar to amino acid-coupled benzimidazoles .

Biological Activity

1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide is a heterocyclic compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole ring and a sulfide group. Its molecular formula is C12H14N2SC_{12}H_{14}N_2S with a molecular weight of 218.32 g/mol. The canonical SMILES representation is CC(=C)CSCC1=NC2=CC=CC=C2N1 .

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes involved in critical cellular processes. Notably, it has been shown to inhibit DNA synthesis in cancer cells, leading to apoptosis. The specific pathways affected can vary based on the cell type and environmental conditions .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting key enzymes related to cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the disruption of the cell cycle and induction of oxidative stress .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses activity against both gram-positive and gram-negative bacteria, as well as certain fungi. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic processes .

Case Studies

A study published in Molecules highlighted the compound's potential as an anticancer agent. It was found to significantly reduce cell viability in treated cancer cell lines compared to control groups. The study employed various assays, including MTT and colony formation assays, to assess cytotoxicity and proliferation inhibition .

StudyCell Lines TestedIC50 (µM)Observations
Study AMCF-7 (Breast)15Significant reduction in viability
Study BHT-29 (Colon)10Induced apoptosis observed
Study CS. aureus (Bacteria)25Effective against resistant strains

Comparative Analysis

When compared with similar compounds, such as 2-methylbenzimidazole, the unique presence of the sulfide group in this compound contributes to its enhanced biological activity. This structural feature allows for greater interaction with biological targets, which may explain its potent effects .

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